Boc-Val-chloromethylketone

Vue d'ensemble

Description

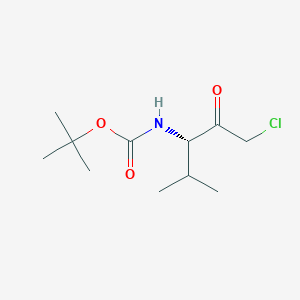

Boc-Val-chloromethylketone: is a chemical compound with the molecular formula C11H20ClNO3. It is a derivative of valine, an essential amino acid, and is commonly used in organic synthesis and biochemical research. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a valine residue, and a chloromethyl ketone functional group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Val-chloromethylketone typically involves the protection of the amino group of valine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the chloromethyl ketone functionality. One common method involves the following steps:

Protection of Valine: Valine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Valine.

Formation of Chloromethyl Ketone: Boc-Valine is then treated with chloromethyl methyl ether (MOMCl) in the presence of a base such as sodium hydride (NaH) to introduce the chloromethyl ketone group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This may involve the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions: Boc-Val-chloromethylketone undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols to form corresponding derivatives.

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).

Hydrolysis: Acids (e.g., trifluoroacetic acid), solvents (e.g., dichloromethane).

Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride).

Major Products:

Substitution Products: Derivatives with substituted nucleophiles.

Hydrolysis Products: Free amine.

Oxidation and Reduction Products: Carboxylic acids and alcohols.

Applications De Recherche Scientifique

Chemical Research Applications

Synthesis of Peptides and Peptidomimetics

Boc-Val-CMK is primarily utilized as a building block in the synthesis of peptides and peptidomimetics. The chloromethyl ketone functionality enables the selective modification of amino acids, facilitating the creation of complex peptide structures. This property is particularly valuable in developing novel therapeutic agents that mimic natural peptides.

Development of Enzyme Inhibitors

The compound plays a crucial role in designing enzyme inhibitors. Its ability to form covalent bonds with nucleophilic residues in enzyme active sites allows for the selective inhibition of various proteases. For instance, Boc-Val-CMK has been employed to inhibit proprotein convertases (PCs), which are implicated in tumor progression and other diseases .

Biological Research Applications

Studying Enzyme Mechanisms

In biological studies, Boc-Val-CMK serves as a tool for investigating enzyme mechanisms and protein interactions. By modifying specific proteins, researchers can elucidate the roles of various enzymes in cellular processes. This approach has been instrumental in understanding signaling pathways and metabolic regulations.

Therapeutic Investigations

The potential therapeutic applications of Boc-Val-CMK are being explored, particularly in cancer treatment. Studies have shown that inhibitors derived from chloromethyl ketones can significantly reduce tumor incidence and metastasis in preclinical models . The compound's ability to selectively target enzymes involved in cancer progression makes it a candidate for further drug development.

Industrial Applications

Pharmaceutical Synthesis

In the pharmaceutical industry, Boc-Val-CMK is used for synthesizing active pharmaceutical ingredients (APIs) and intermediates. Its versatility allows chemists to create compounds with specific biological activities, contributing to drug discovery and development processes.

Comparative Analysis with Related Compounds

To understand the uniqueness of Boc-Val-CMK, it is essential to compare it with similar compounds:

| Compound | Functional Group | Applications |

|---|---|---|

| Boc-Val-aldehyde | Aldehyde | Synthesis of aldehyde derivatives |

| Boc-Val-methylketone | Methyl ketone | Synthesis of methyl ketone derivatives |

| Boc-Val-ethylketone | Ethyl ketone | Synthesis of ethyl ketone derivatives |

| Boc-Val-chloromethylketone | Chloromethyl ketone | Peptide synthesis, enzyme inhibition |

Boc-Val-CMK stands out due to its chloromethyl ketone group, which imparts distinct reactivity compared to other derivatives. This feature allows for specific interactions with nucleophiles, enhancing its utility in synthetic chemistry and biochemical research.

Case Studies

Several case studies highlight the applications of Boc-Val-CMK:

- Inhibition of Proprotein Convertases: A study demonstrated that Boc-Val-CMK effectively inhibited PACE4 activity in skin squamous cell carcinoma cell lines, leading to reduced tumor cell proliferation . This finding underscores its potential as a therapeutic agent against solid tumors.

- Activity-Based Profiling: Research involving activity-based probes (ABPs) has utilized Boc-Val-CMK to profile serine proteases, showcasing its role in understanding enzyme specificity and activity .

Mécanisme D'action

Boc-Val-chloromethylketone exerts its effects by interacting with specific molecular targets, such as enzymes. The chloromethyl ketone group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to enzyme inhibition. This mechanism is utilized in the design of enzyme inhibitors for therapeutic applications.

Comparaison Avec Des Composés Similaires

Boc-Val-aldehyde: Similar structure but with an aldehyde group instead of a chloromethyl ketone.

Boc-Val-methylketone: Similar structure but with a methyl ketone group instead of a chloromethyl ketone.

Boc-Val-ethylketone: Similar structure but with an ethyl ketone group instead of a chloromethyl ketone.

Uniqueness: Boc-Val-chloromethylketone is unique due to the presence of the chloromethyl ketone group, which imparts distinct reactivity and allows for specific interactions with nucleophiles. This makes it a valuable tool in synthetic chemistry and biochemical research.

Activité Biologique

Boc-Val-chloromethylketone (Boc-Val-CMK) is a synthetic compound that has garnered attention due to its biological activity, particularly as an irreversible inhibitor of serine proteases. This article delves into its biological properties, mechanisms of action, and potential applications in research and therapeutics.

Chemical Structure and Properties

Boc-Val-CMK is a peptidyl chloromethyl ketone characterized by the following chemical formula: CHClNO. The compound features a Boc (tert-butoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups. The chloromethyl ketone moiety serves as an electrophilic warhead, enabling the compound to covalently modify active site residues of target enzymes.

Boc-Val-CMK acts primarily as an inhibitor of serine proteases by forming irreversible covalent bonds with the active-site serine residue. The chloromethyl ketone group reacts with the hydroxyl group of serine, leading to the formation of a stable enzyme-inhibitor complex. This mechanism has been extensively studied in various proteases, including trypsin and furin, demonstrating its potential as a research tool for probing proteolytic pathways.

Table 1: Inhibition Potency of Boc-Val-CMK Against Various Proteases

| Protease | IC (µM) | Comments |

|---|---|---|

| Trypsin | 0.5 | High selectivity for serine proteases |

| Furin | 1.0 | Effective for studying furin-related pathways |

| Cathepsin B | 2.5 | Shows some cross-reactivity |

1. Protease Inhibition Studies

Research has shown that Boc-Val-CMK can selectively inhibit serine proteases without significantly affecting cysteine or threonine proteases. This selectivity makes it a valuable tool in biochemical assays aimed at understanding protease functions in cellular processes.

2. Antiviral Activity

Recent studies have indicated that Boc-Val-CMK may exhibit antiviral properties by inhibiting viral proteases essential for viral replication. For instance, it has been evaluated in the context of herpes simplex virus (HSV) infections, where it demonstrated a reduction in viral plaque formation in treated cell cultures.

Case Study: Antiviral Efficacy Against HSV-1

In a controlled study, Vero cells infected with HSV-1 were treated with varying concentrations of Boc-Val-CMK. The results showed a significant decrease in viral yield compared to untreated controls, suggesting its potential as an antiviral agent.

Selectivity and Stability

While Boc-Val-CMK shows promise as a selective inhibitor, its stability in aqueous environments poses challenges for its application in vivo. Ongoing research aims to enhance its stability and selectivity further while minimizing off-target effects.

Potential Therapeutic Applications

The unique properties of Boc-Val-CMK position it as a candidate for developing novel therapeutics targeting diseases involving dysregulated protease activity, such as cancer and viral infections.

Propriétés

IUPAC Name |

tert-butyl N-[(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO3/c1-7(2)9(8(14)6-12)13-10(15)16-11(3,4)5/h7,9H,6H2,1-5H3,(H,13,15)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQCFUDZWXVYJEF-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)CCl)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50552488 | |

| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103542-47-8 | |

| Record name | tert-Butyl [(3S)-1-chloro-4-methyl-2-oxopentan-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50552488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.